molecular formula C15H10ClN3O3S B5802275 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Cat. No.: B5802275
M. Wt: 347.8 g/mol
InChI Key: NREOZTGXSIPRHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a chloro group, a methyl group, and a nitro group attached to the benzothiazole ring

Properties

IUPAC Name

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3S/c1-8-2-5-12-13(6-8)23-15(17-12)18-14(20)10-4-3-9(19(21)22)7-11(10)16/h2-7H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREOZTGXSIPRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Nitration: The nitro group can be introduced through nitration reactions using a mixture of concentrated sulfuric acid and nitric acid.

    Amidation: The final step involves the formation of the amide bond by reacting the benzothiazole derivative with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., sodium hydride).

    Reduction: Reducing agents (e.g., hydrogen gas, sodium dithionite), catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products

    Substitution: Derivatives with different functional groups replacing the chloro group.

    Reduction: Amino derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent and other antimicrobial properties.

    Material Science: It can be used in the development of organic semiconductors and other electronic materials.

    Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It can be used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or proteins, disrupting their normal function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
  • 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
  • 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide

Uniqueness

2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications in medicinal chemistry and material science, where the nitro group plays a crucial role in its mechanism of action and overall properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.